9,10-Bis(4-methoxyphenyl)anthracene

Catalog No.
S1894271
CAS No.
24672-76-2
M.F
C28H22O2
M. Wt
390.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,10-Bis(4-methoxyphenyl)anthracene

CAS Number

24672-76-2

Product Name

9,10-Bis(4-methoxyphenyl)anthracene

IUPAC Name

9,10-bis(4-methoxyphenyl)anthracene

Molecular Formula

C28H22O2

Molecular Weight

390.5 g/mol

InChI

InChI=1S/C28H22O2/c1-29-21-15-11-19(12-16-21)27-23-7-3-5-9-25(23)28(26-10-6-4-8-24(26)27)20-13-17-22(30-2)18-14-20/h3-18H,1-2H3

InChI Key

KTYCXBAOXVVIMM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)OC

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)OC

The exact mass of the compound 9,10-Bis(4-methoxyphenyl)anthracene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 652541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

9,10-Bis(4-methoxyphenyl)anthracene (CAS: 24672-76-2) is a highly functionalized, deep-blue fluorescent organic semiconductor and OLED host material. Characterized by an anthracene core flanked by two electron-donating para-methoxyphenyl groups, this compound is engineered to overcome the solid-state aggregation and energy-level limitations of standard unsubstituted acenes[1]. In industrial and advanced laboratory procurement, it is primarily selected for its high thermal stability, sustained photoluminescence quantum yield (PLQY), and tunable Highest Occupied Molecular Orbital (HOMO) levels. These properties make it a high-purity precursor and active layer material for organic light-emitting diodes (OLEDs), electrochemiluminescence (ECL) sensors, and solution-processed organic electronics where precise charge-transport kinetics and phase stability are critical[2].

Procuring unsubstituted 9,10-diphenylanthracene (DPA) as a cost-saving alternative to 9,10-bis(4-methoxyphenyl)anthracene often results in premature device failure or poor reproducibility in organic electronics. DPA is highly prone to crystallization and aggregation-caused quenching (ACQ) in solid-state thin films, which severely degrades photoluminescence quantum yields (PLQY) in OLED applications [1]. Furthermore, the lack of electron-donating methoxy groups in DPA results in a deeper HOMO level, creating a larger energy barrier for hole injection from standard transport layers. In electrochemical environments, the unsubstituted DPA radical cation decays via a completely different, first-order kinetic pathway compared to the second-order decay of the methoxy-substituted analog, meaning generic substitution will unpredictably alter the operational lifespan and stability of electrochemiluminescent (ECL) or hole-transport systems [2].

Radical Cation Decay Mechanism and Electrochemical Stability

In pulse electrolysis stopped-flow studies, the radical cation of 9,10-bis(4-methoxyphenyl)anthracene (DAA˙+) exhibits a fundamentally different decay mechanism in the presence of nucleophiles (like methanol) compared to the unsubstituted 9,10-diphenylanthracene (DPA˙+). While DPA˙+ follows a first-order dependence on the radical (−d[DPA˙+]/dt = k[DPA˙+][MeOH]²), the methoxy-substituted DAA˙+ follows a second-order dependence (−d[DAA˙+]/dt = k[DAA˙+]²[MeOH])[1]. This remote substituent effect alters the intermediate stabilization during oxidation.

Evidence DimensionRadical cation decay rate law
Target Compound Data−d[DAA˙+]/dt = k[DAA˙+]²[MeOH] (second-order in radical)
Comparator Or Baseline9,10-Diphenylanthracene (DPA) follows −d[DPA˙+]/dt = k[DPA˙+][MeOH]²
Quantified DifferenceShift from first-order to second-order radical dependence
ConditionsPulse electrolysis stopped-flow method in acetonitrile with methanol

Understanding this mechanistic shift is critical for engineers designing hole-transport layers or electrochemiluminescent (ECL) systems, as it dictates the material's operational lifetime under oxidative stress.

Thermal Degradation Resistance for Vacuum and Solution Processing

The incorporation of para-methoxy groups significantly enhances the thermal robustness of the anthracene core. 9,10-Bis(4-methoxyphenyl)anthracene demonstrates a high decomposition temperature (Td) reaching 307 °C [1]. This elevated thermal stability, combined with the steric bulk of the methoxy groups that suppresses unwanted crystallization compared to unsubstituted DPA, makes it highly suitable for both vacuum thermal evaporation and solution-processed device fabrication.

Evidence DimensionDecomposition temperature (Td)
Target Compound DataTd = 307 °C
Comparator Or BaselineUnsubstituted 9,10-diphenylanthracene (DPA) and lower-substituted analogs
Quantified DifferenceEnhanced thermal stability threshold up to 307 °C
ConditionsThermogravimetric analysis (TGA)

High thermal stability prevents material degradation during high-temperature OLED manufacturing processes, ensuring reproducible batch-to-batch device performance.

Blue Emission Efficiency and Photoluminescence Quantum Yield (PLQY)

9,10-Bis(4-methoxyphenyl)anthracene functions as a highly efficient deep-blue emitter, maintaining a photoluminescence quantum yield (Φf) greater than 0.52 in solution with a maximum emission wavelength (λmaxFL) below 477 nm[1]. Unlike unsubstituted DPA, which is prone to severe aggregation-caused quenching in the solid state, the methoxy substituents provide steric hindrance that preserves high quantum efficiency in thin films, making it highly suitable as an OLED host or dopant.

Evidence DimensionPhotoluminescence quantum yield (Φf) and emission wavelength
Target Compound DataΦf > 0.52, λmaxFL < 477 nm
Comparator Or BaselineUnsubstituted DPA (prone to solid-state quenching)
Quantified DifferenceSustained high PLQY (>0.52) with deep-blue emission
ConditionsDilute solution and thin-film photophysical characterization

Sustained high quantum yields in the solid state are mandatory for procurement in display technologies to ensure high external quantum efficiency (EQE) in commercial OLEDs.

Electronic Bandgap Tuning for Hole Injection

The electron-donating nature of the para-methoxy groups on the phenyl rings directly perturbs the electronic structure of the anthracene core. Compared to the parent 9,10-diphenylanthracene, 9,10-bis(4-methoxyphenyl)anthracene exhibits a raised Highest Occupied Molecular Orbital (HOMO) level (approximately -6.40 eV) [1]. This reduction in the ionization potential narrows the HOMO-LUMO gap, facilitating more efficient hole injection from adjacent transport layers.

Evidence DimensionHOMO energy level
Target Compound Data~ -6.40 eV (raised HOMO)
Comparator Or BaselineUnsubstituted DPA (deeper HOMO)
Quantified DifferenceNarrowed optical/electrochemical bandgap via HOMO elevation
ConditionsCyclic voltammetry and optical absorption spectroscopy

Precise HOMO level alignment is critical for minimizing drive voltage and maximizing power efficiency in organic electronic device architectures.

High-Efficiency Blue OLED Emitting Layers

Due to its high thermal decomposition temperature (Td = 307 °C) and sustained photoluminescence quantum yield (>0.52), this compound is a highly suitable choice for vacuum-deposited or solution-processed blue OLED host and dopant materials. It outperforms standard DPA by resisting aggregation-caused quenching in the solid state [1].

Electrochemiluminescence (ECL) Assays and Sensors

The distinct second-order decay kinetics of its radical cation in the presence of nucleophiles makes it a highly specific luminophore for advanced ECL applications. Procurement for ECL system development benefits from its predictable oxidative stability compared to first-order decaying baseline acenes[2].

Solution-Processed Organic Semiconductors

The steric bulk provided by the para-methoxy groups enhances solubility and suppresses unwanted crystallization during film formation. This makes it an effective precursor for spin-coated or printed organic semiconductor devices where precise HOMO level alignment (-6.40 eV) is required for efficient hole injection [1].

XLogP3

7.6

UNII

VLS3CT1D5Z

Other CAS

24672-76-2

Wikipedia

9,10-Bis(4-methoxyphenyl)anthracene

Dates

Last modified: 08-16-2023

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